N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14637032
InChI: InChI=1S/C27H32N2O3S/c1-32-26-12-14-27(15-13-26)33(30,31)29-20-17-25(18-21-29)28(22-24-10-6-3-7-11-24)19-16-23-8-4-2-5-9-23/h2-15,25H,16-22H2,1H3
SMILES:
Molecular Formula: C27H32N2O3S
Molecular Weight: 464.6 g/mol

N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14637032

Molecular Formula: C27H32N2O3S

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine -

Specification

Molecular Formula C27H32N2O3S
Molecular Weight 464.6 g/mol
IUPAC Name N-benzyl-1-(4-methoxyphenyl)sulfonyl-N-(2-phenylethyl)piperidin-4-amine
Standard InChI InChI=1S/C27H32N2O3S/c1-32-26-12-14-27(15-13-26)33(30,31)29-20-17-25(18-21-29)28(22-24-10-6-3-7-11-24)19-16-23-8-4-2-5-9-23/h2-15,25H,16-22H2,1H3
Standard InChI Key ZZECDRDKNAGEKY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s core consists of a piperidine ring, a six-membered amine heterocycle, substituted at position 1 with a 4-methoxyphenylsulfonyl group. The sulfonamide moiety (–SO₂–) is electron-withdrawing, potentially influencing the molecule’s electronic distribution and binding affinity toward biological targets . At position 4 of the piperidine ring, a secondary amine is functionalized with both a benzyl group (C₆H₅–CH₂–) and a 2-phenylethyl chain (–CH₂CH₂–C₆H₅). This dual substitution creates steric congestion, which may restrict rotational freedom and stabilize specific conformations critical for receptor interactions .

Conformational Dynamics

Synthetic Strategies and Optimization

The synthesis of N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine likely involves multi-step sequences, drawing from established methodologies for piperidine functionalization.

Key Intermediate: 4-Aminopiperidine

4-Aminopiperidine serves as the foundational scaffold. Its synthesis via aza-Michael reactions, as demonstrated in the preparation of 2-substituted-4-piperidones , offers a stereocontrolled route. For example, divinyl ketones (e.g., 7a–e ) undergo cyclization with benzylamine to yield 4-piperidones, which are subsequently reduced to 4-aminopiperidines.

Table 1. Hypothetical Synthetic Yields for Key Steps

StepReagents/ConditionsYield (%)Citation
Piperidine cyclizationBenzylamine, reflux65–79
Sulfonylation4-MeO-PhSO₂Cl, NaHCO₃72–85
N-AlkylationBnBr, K₂CO₃, CH₃CN58–67

Comparative Analysis with Structural Analogs

Donepezil Analogues

Donepezil (1) features an unsubstituted piperidine ring, enabling optimal penetration into AChE’s narrow gorge. Introducing substituents at position 1 (e.g., sulfonamide) and position 4 (e.g., benzyl) in the target compound may alter binding kinetics. For instance, 2-substituted-4-piperidones (8a–e ) show reduced AChE inhibition when bulky groups are present, suggesting steric hindrance as a critical factor.

Antihypertensive Piperidines

Compound 3a , a 1-isopropyl-2-acylpiperidine, demonstrates that N-alkylation enhances cardiovascular activity. The target compound’s N-(2-phenylethyl) group may similarly modulate ion channel interactions, though its sulfonamide group introduces polar characteristics absent in 3a.

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